molecular formula C17H23N5O3 B2490022 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034318-04-0

3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one

Cat. No. B2490022
CAS RN: 2034318-04-0
M. Wt: 345.403
InChI Key: IFSLFHAPKULSFQ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one: derivatives have been synthesized and evaluated for their antibacterial activity. In particular, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . This suggests potential applications in combating bacterial infections.

Antipsychotic Properties

The compound’s structure, combining isothiazole and piperazine moieties, makes it interesting for neurological research. Derivatives of this compound act as dopamine and serotonin antagonists, which are relevant for antipsychotic drug development . Investigating its effects on neurotransmitter pathways could yield valuable insights.

Anti-HIV-1 Activity

Piperazine derivatives, including those with similar structural features, have shown anti-HIV-1 activity . Exploring the potential of 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one derivatives in inhibiting HIV-1 replication could be a promising avenue.

Urinary Dysfunction Treatment

Benzisothiazole derivatives, which share some structural similarities with our compound, have been investigated for treating urinary dysfunction . Further studies could explore whether our compound exhibits similar effects.

Oxidosqualene Cyclase Inhibition

Benzisothiazoles, another class of heterocyclic compounds, have been studied as oxidosqualene cyclase inhibitors . Investigating whether our compound shares this property could be relevant for drug discovery.

MC4 Receptor Agonistic Activity

Piperazine derivatives have been associated with MC4 receptor agonistic activity . Understanding the interaction of our compound with this receptor could have implications for metabolic regulation and appetite control.

Mechanism of Action

The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

The compound also contains a tetrahydrocinnolin moiety, which is a type of heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry. Several heterocyclic compounds exhibit good biological activity .

properties

IUPAC Name

3-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c23-16(12-22-9-10-25-17(22)24)21-7-5-20(6-8-21)15-11-13-3-1-2-4-14(13)18-19-15/h11H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSLFHAPKULSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one

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